Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate is a compound with the molecular formula C11H16LiN2O2S and a molecular weight of 246.26 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is known for its diverse biological activities and is found in many potent biologically active compounds .
Preparation Methods
The synthesis of Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate involves the reaction of 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetic acid with lithium hydroxide . The reaction is typically carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried under reduced pressure to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its antitumor effects . Additionally, the lithium ion can influence neurotransmitter release and signal transduction pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the lithium ion, which imparts distinct chemical and biological properties.
Biological Activity
Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate, also known as a lithium thiazole derivative, has garnered attention for its potential biological activities. This compound combines lithium's well-documented neuroprotective properties with the pharmacological effects of thiazole derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound's chemical formula is C10H15LiN2O2S with a molecular weight of approximately 224.3 g/mol. The lithium ion plays a crucial role in its biological activity, particularly in neurological contexts.
Lithium ions are known to influence several intracellular signaling pathways:
- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium inhibits GSK-3, an enzyme implicated in various cellular processes including apoptosis and inflammation. This inhibition can lead to neuroprotective effects, enhancing cell survival under stress conditions .
- Modulation of Neurotransmitter Systems : Lithium is known to stabilize mood by affecting neurotransmitter release and reuptake, particularly serotonin and norepinephrine. The thiazole moiety may further enhance these effects through interactions with specific receptors .
Anticancer Properties
Recent studies have indicated that lithium-containing compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity in Tumor Cells : In vitro assays demonstrate that lithium thiazole derivatives can induce apoptosis in cancer cells. The presence of the thiazole ring enhances this activity by potentially disrupting mitochondrial function and promoting reactive oxygen species (ROS) generation .
Cell Line | IC50 (µM) | Reference |
---|---|---|
HT29 (Colon Adenocarcinoma) | 0.6 | |
MCF7 (Breast Cancer) | 1.5 | |
A549 (Lung Cancer) | 0.9 |
Neuroprotective Effects
Lithium has long been utilized in treating bipolar disorder due to its neuroprotective properties:
- Reduction of Oxidative Stress : Lithium treatment has been shown to decrease oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegeneration .
- Enhancement of Neurogenesis : Studies indicate that lithium promotes neurogenesis in the hippocampus, which could be beneficial for cognitive function and mood stabilization.
Case Studies
- Bipolar Disorder Management : Clinical trials have demonstrated that lithium salts significantly reduce the frequency of manic episodes in patients with bipolar disorder. The addition of thiazole derivatives may enhance therapeutic efficacy due to their multifaceted mechanisms involving neurotransmitter modulation.
- Cancer Treatment Synergy : A study investigating the combination of lithium thiazole derivatives with traditional chemotherapeutics showed enhanced cytotoxicity against resistant cancer cell lines. This suggests a potential role for these compounds in overcoming drug resistance in cancer therapy .
Properties
IUPAC Name |
lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.Li/c1-11(4-2-3-5-11)13-10-12-8(7-16-10)6-9(14)15;/h7H,2-6H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICDHSMDGJYBRY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCCC1)NC2=NC(=CS2)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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